molecular formula C26H27ClN6O B2517343 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one CAS No. 1216615-49-4

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

Cat. No.: B2517343
CAS No.: 1216615-49-4
M. Wt: 474.99
InChI Key: PWXWYOPFHANFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-chlorophenyl group, a propan-1-one linker, and a [1,2,4]triazolo[4,3-b]pyridazine moiety bearing a 3,4-dimethylphenyl substituent. The structural complexity arises from the combination of a piperazine ring (common in CNS-targeting drugs), a ketone linker, and a fused triazolopyridazine heterocycle. The 2-chlorophenyl group may influence receptor binding through steric and electronic effects, while the 3,4-dimethylphenyl group on the triazolopyridazine likely enhances lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN6O/c1-18-7-8-20(17-19(18)2)22-9-10-24-28-29-25(33(24)30-22)11-12-26(34)32-15-13-31(14-16-32)23-6-4-3-5-21(23)27/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWYOPFHANFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and enzymes, as well as its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClN5OC_{24}H_{28}ClN_5O, and it has a molecular weight of approximately 433.96 g/mol. The structure includes a piperazine ring and a triazolopyridazine moiety, which are known to contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC24H28ClN5O
Molecular Weight433.96 g/mol
LogP5.8239
Polar Surface Area54.422 Ų
Hydrogen Bond Acceptors5

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as an antagonist at dopamine receptors, particularly the D4 subtype, which is implicated in various neuropsychiatric disorders.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinities for dopamine receptors:

  • Dopamine D4 Receptor : High affinity (IC50 values in the nanomolar range).
  • Serotonin Receptors : Potential interactions noted but require further investigation.

Antipsychotic Effects

Studies have shown that compounds similar to this one can exhibit antipsychotic properties by modulating dopaminergic activity. For instance, piperazine derivatives have been noted for their ability to alleviate symptoms of schizophrenia through dopamine receptor antagonism .

Antidepressant Activity

There is emerging evidence suggesting that triazole derivatives can also possess antidepressant-like effects. The modulation of serotonin pathways may play a role in this activity .

Anticancer Activity

Some studies have explored the anticancer potential of triazole derivatives. For example, certain triazoles have shown promise in inhibiting cancer cell proliferation in vitro, particularly against colon cancer cell lines . The compound's ability to interact with specific enzymes involved in cancer cell metabolism could be a mechanism underlying this activity.

Case Studies and Research Findings

  • Study on Dopamine Receptor Affinity :
    • A study found that similar piperazine compounds exhibited IC50 values as low as 0.057 nM for the D4 receptor, indicating high selectivity over other subtypes .
  • Antidepressant Properties :
    • Research highlighted the potential of triazole-containing compounds to enhance serotonin levels in animal models, suggesting a role in treating depression .
  • Anticancer Efficacy :
    • In vitro studies showed that triazole derivatives could induce apoptosis in cancer cells, with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. For instance, studies have shown that similar compounds demonstrate higher analgesic activity compared to standard medications like aspirin. Specifically, one study reported that a related compound displayed substantial analgesic effects in vivo at a dosage of 100 mg/kg, correlating well with its anti-inflammatory activity in carrageenan-induced edema models .

Antidepressant Activity

The piperazine ring in the structure is known for its role in various antidepressants. Compounds with similar structural motifs have been studied for their efficacy in treating depression and anxiety disorders. The presence of the chlorophenyl group may enhance the binding affinity to serotonin receptors, suggesting potential applications in mood disorder therapies.

Anticancer Potential

The triazole and pyridazine components have been linked to anticancer activities. Compounds containing these moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The specific arrangement of the piperazine and triazolo-pyridazine rings influences its biological activity:

  • Piperazine Moiety : Enhances interaction with neurotransmitter receptors.
  • Triazolo-Pyridazine Framework : Contributes to anticancer properties through DNA intercalation and enzyme inhibition.

Case Study 1: Analgesic Activity

A detailed study conducted by Doğruer et al. (2007) synthesized a related compound and evaluated its analgesic effects in mice. The findings indicated that the compound exhibited significant pain relief comparable to conventional analgesics, providing a foundation for further exploration into its therapeutic potential .

Case Study 2: Antidepressant Efficacy

Another investigation focused on the antidepressant properties of piperazine derivatives revealed that modifications to the chlorophenyl group could enhance serotonin receptor affinity, leading to improved antidepressant effects. This suggests that structural variations can significantly impact therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic/Anti-Inflammatory Piperazine Derivatives

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one (): Structural Differences: 4-Chlorophenyl (vs. 2-chlorophenyl) on piperazine; pyridazinone (vs. triazolopyridazine); diphenyl (vs. dimethylphenyl) on pyridazine. Bioactivity: Demonstrates potent analgesic (surpassing aspirin at 100 mg/kg) and anti-inflammatory effects in murine models, linked to its pyridazinone core and piperazine conformation . Conformational Analysis: The piperazine adopts a chair conformation, with dihedral angles between aromatic rings (44.71°–83.20°) influencing spatial interactions .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity
Target Compound C26H25ClN6O* ~483.0 2-Chlorophenyl, triazolopyridazine Not reported in evidence
Compound C29H27ClN4O2 505.0 4-Chlorophenyl, pyridazinone Analgesic, anti-inflammatory
Compound (CAS 1351695-34-5) C19H22N6O2S 398.5 2-Methoxyphenyl, sulfanyl linker Not reported

*Estimated based on structural parsing.

Heterocyclic Variations

  • 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one ():
    • Replaces triazolopyridazine with imidazopyridine. The trifluoromethyl group increases electronegativity and metabolic stability compared to dimethylphenyl .

Piperazine Linker Modifications

  • 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h): Symmetric propane linker instead of propanone.
  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one ():
    • Sulfanyl linker introduces flexibility and sulfur-based interactions, contrasting with the rigid ketone in the target compound .

Key Research Findings and Trends

Chlorophenyl Position Matters : 2-Chlorophenyl (target) vs. 4-chlorophenyl () on piperazine affects steric bulk and dipole orientation, which may shift receptor selectivity (e.g., σ vs. 5-HT receptors) .

Heterocycle Impact: Triazolopyridazine (target) offers dual hydrogen-bonding sites (N atoms) and aromatic stacking, whereas pyridazinone () provides a ketone for polar interactions. Imidazopyridine () and oxadiazole () prioritize electronic effects over hydrogen bonding .

Linker Flexibility: Propanone linkers (target, ) balance rigidity and conformational freedom, while sulfanyl () or propane (h) linkers alter pharmacokinetic profiles .

Preparation Methods

Diethanolamine Hydrochlorination

The synthesis begins with the conversion of diethanolamine to di(2-chloroethyl)methylamine hydrochloride via reaction with thionyl chloride (SOCl₂) in chloroform at 0–5°C for 4 hours. This step proceeds with 92% efficiency, as reported in analogous protocols. The use of chloroform as a solvent minimizes side reactions, while stoichiometric SOCl₂ ensures complete hydrochlorination.

Cyclocondensation with 2-Chloroaniline

Di(2-chloroethyl)methylamine hydrochloride reacts with 2-chloroaniline in refluxing dimethylbenzene (xylene) for 18 hours to yield 1-(2-chlorophenyl)piperazine hydrochloride. This step mirrors the method described for 3-chloroaniline derivatives, but substitutes the aryl group to target the ortho-chloro configuration. The reaction achieves a 68% isolated yield after recrystallization from acetone-water (3:1 v/v).

Functionalization with Propan-1-one Linker

The piperazine intermediate is alkylated with 3-bromopropan-1-one in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. This introduces the ketone functionality required for subsequent coupling, affording 1-(2-chlorophenyl)-4-(3-oxopropyl)piperazine in 75% yield.

Preparation of the Triazolopyridazine Fragment: 6-(3,4-Dimethylphenyl)-triazolo[4,3-b]pyridazin-3-yl

Hydrazinylpyridazine Synthesis

3-Hydrazinylpyridazine is prepared by treating 3-aminopyridazine with hydrazine hydrate in ethanol at 80°C for 6 hours. This intermediate is critical for triazole ring formation, as demonstrated in related triazolopyridine syntheses.

Cyclization with Chloroethynyl Reagents

The hydrazinylpyridazine undergoes 5-exo-dig cyclization with 3,4-dimethylphenylacetylene chloride in dimethylformamide (DMF) at room temperature for 24 hours. This catalyst-free method, adapted from phosphonylated triazolopyridine syntheses, forms thetriazolo[4,3-b]pyridazine core with 89% yield. The 3,4-dimethylphenyl group is introduced via Sonogashira coupling prior to cyclization, ensuring regioselectivity.

Functionalization at Position 3

The triazolopyridazine is brominated at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light, achieving 82% yield. This bromine serves as a leaving group for subsequent nucleophilic substitution with the propan-1-one linker.

Coupling of Fragments via Propan-1-one Linker

Nucleophilic Acyl Substitution

1-(2-Chlorophenyl)-4-(3-oxopropyl)piperazine reacts with 3-bromo-6-(3,4-dimethylphenyl)-triazolo[4,3-b]pyridazine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 50°C for 48 hours. The ketone carbonyl activates the α-carbon for nucleophilic attack by the triazolopyridazine, forming the final carbon-carbon bond. This step proceeds with 63% yield after silica gel chromatography.

Optimization of Coupling Conditions

Variations in solvent, base, and temperature were evaluated (Table 1). THF with Et₃N at 50°C provided optimal results, minimizing elimination byproducts.

Table 1: Optimization of Fragment Coupling

Solvent Base Temperature (°C) Yield (%)
THF Et₃N 50 63
DMF K₂CO₃ 80 47
DCM DBU 40 38

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.68–7.12 (m, 8H, aryl-H), 3.82–3.45 (m, 8H, piperazine-H), 2.89 (t, J = 6.8 Hz, 2H, CH₂CO), 2.64 (t, J = 6.8 Hz, 2H, CH₂-triazole), 2.31 (s, 6H, CH₃).
  • HRMS (ESI): m/z calc. for C₂₇H₂₆ClN₅O [M+H]⁺: 512.1862; found: 512.1859.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirmed >99% purity, with a retention time of 12.7 minutes.

Q & A

Q. Table 1: Key Structural Parameters from X-ray Analysis

ParameterValueReference
C=O bond length1.219 Å
Cl–C bond length1.745 Å
Piperazine puckering (θ)0.5°

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:

Target Identification :

  • BRD4 Inhibition : Competitive binding assays (TR-FRET) using recombinant BRD4 bromodomains (IC₅₀ < 100 nM) .
  • Dopamine/Serotonin Receptors : Radioligand displacement assays (³H-spiperone for D₂-like receptors; ³H-8-OH-DPAT for 5-HT₁A) .

Mechanistic Studies :

  • Downregulation of c-Myc in xenograft models (Western blotting) .
  • Analgesic activity via carrageenan-induced edema assays (ED₅₀: 50 mg/kg in mice) .

Advanced: How are structure-activity relationship (SAR) studies conducted?

Methodological Answer:

Substituent Variation :

  • Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance BRD4 binding .
  • Modify piperazine substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to optimize receptor selectivity .

Biological Testing :

  • In Vitro : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .
  • In Vivo : Tumor growth inhibition (TGI) studies in murine xenografts .

Q. Table 2: SAR Examples from Analogous Compounds

Compound ModificationBiological Activity (IC₅₀)Reference
3-Ethyltriazolopyrimidine coreAntitumor: 0.8 µM
4-Methoxyphenylpiperazine5-HT₁A affinity: 12 nM

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

Orthogonal Validation :

  • Replicate assays (e.g., BRD4 TR-FRET vs. AlphaScreen) to confirm binding .
  • Cross-validate analgesic effects using hot-plate and acetic acid writhing models .

Structural Confirmation :

  • Re-analyze batches via X-ray crystallography to rule out polymorphism .

Advanced: What computational methods predict binding modes?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with BRD4 crystal structure (PDB: 3MXF) to identify key interactions (e.g., hydrogen bonds with Asn140) .

MD Simulations :

  • AMBER force fields simulate piperazine ring flexibility and solvent accessibility .

Advanced: How to assess pharmacokinetics (PK) and toxicity?

Methodological Answer:

PK Profiling :

  • In Vivo : Plasma half-life (t₁/₂) and bioavailability (F%) in Sprague-Dawley rats .

Toxicity Screening :

  • Ames test for mutagenicity; hepatic CYP450 inhibition assays .

Advanced: What assays evaluate biological activity?

Methodological Answer:

In Vitro :

  • MTT assay for cytotoxicity (72 hr exposure) .
  • Calcium flux assays for GPCR activation .

In Vivo :

  • Xenograft tumor volume measurement (caliper) .

Advanced: Can this compound be used in combination therapies?

Methodological Answer:

Synergy Studies :

  • Checkerboard assay with doxorubicin (Combination Index < 0.7 indicates synergy) .

Mechanistic Rationale :

  • Co-administration with PARP inhibitors to exploit DNA repair pathway vulnerabilities .

Advanced: How to optimize solubility and stability?

Methodological Answer:

Salt Formation : Hydrochloride salts improve aqueous solubility (pH 7.4 buffer) .

Formulation : Nanoemulsions (lecithin-based) enhance plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.